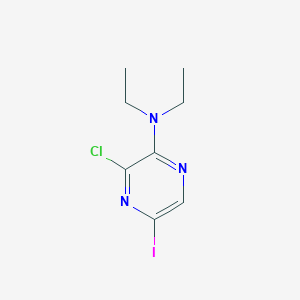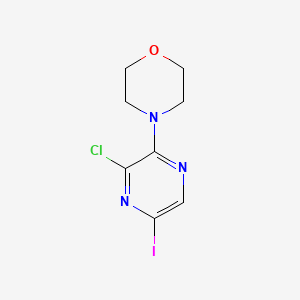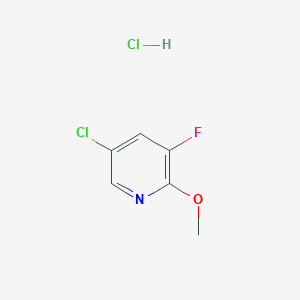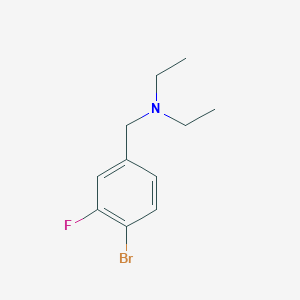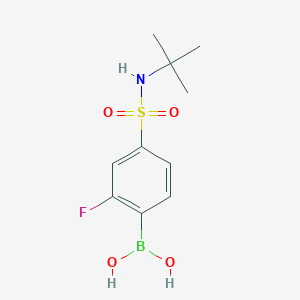
(4-(N-(叔丁基)磺酰基)-2-氟苯基)硼酸
描述
“(4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid” is a chemical compound with the CAS Number: 208516-15-8 . It has a molecular weight of 257.12 and its IUPAC name is 4-[(tert-butylamino)sulfonyl]phenylboronic acid .
Synthesis Analysis
The synthesis of boronic acids often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16BNO4S/c1-10(2,3)12-17(15,16)9-6-4-8(5-7-9)11(13)14/h4-7,12-14H,1-3H3 . This code provides a specific description of the compound’s molecular structure.
Chemical Reactions Analysis
Boronic acids, including “(4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid”, are often used in Suzuki–Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .
科学研究应用
合成和晶体结构:
- 氨基-3-氟苯基硼酸等硼酸衍生物已从相关化合物中合成,并用于构建在生理 pH 值下操作的葡萄糖传感材料。这突出了它们在医学诊断和生物传感器中的潜在应用(Das、Alexeev、Sharma、Geib 和 Asher,2003 年)。
与二醇的反应性:
- 对苯基硼酸和 3-氟苯基硼酸的研究表明了它们与二醇的反应性,这对于了解它们在各种化学反应中的行为至关重要,可能会影响它们在合成化学中的用途(Watanabe、Miyamoto、Tanaka、Iizuka、Iwatsuki、Inamo、Takagi 和 Ishihara,2013 年)。
在有机合成中的用途:
- 硼酸在有机合成中很有价值。例如,叔丁基(苯磺酰基)烷基-N-羟基氨基甲酸酯用作 N-(Boc)-保护的亚硝酮,与有机金属反应生成 N-(Boc)羟胺,证明了它们在有机合成构建块中的用途(Guinchard、Vallée 和 Denis,2005 年)。
硼酸在传感应用中的应用:
- 硼酸,包括氟苯基硼酸,越来越多地用于传感应用。它们与二醇和氟化物或氰化物阴离子等强路易斯碱的相互作用导致它们在均相分析和非均相检测中都有用(Lacina、Skládal 和 James,2014 年)。
不对称合成:
- 使用 Cu(II) 催化剂,N-叔丁基磺酰亚胺与双(松香基)二硼烷的不对称硼化反应提供了合成上有用且在药学上相关的 α-氨基硼酸衍生物(Buesking、Bacauanu、Cai 和 Ellman,2014 年)。
荧光分子转子:
- 源自席夫碱的有机硼化合物表现出可逆热变色和荧光等特性,可用于生物成像和细胞毒性研究(Ibarra-Rodrı Guez、Muñoz-Flores、Dias、Sánchez、Gómez-Treviño、Santillán、Fárfan 和 Jiménez‐Pérez,2017 年)。
作用机制
Target of Action
The primary target of (4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of (4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid involves its interaction with the Suzuki–Miyaura cross-coupling reaction . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by (4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid are primarily related to the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic procedures, leading to the formation of carbon-carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties suggest that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of (4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of (4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of other functional groups and the conditions under which the reaction is carried out .
安全和危害
The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
未来方向
The future directions for the use of boronic acids like “(4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid” could involve their use as catalysts for amidation and esterification of carboxylic acids . They could also be used in the development of new methods for the synthesis of complex organic molecules .
生化分析
Biochemical Properties
(4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the primary interactions involves the inhibition of serine proteases, a class of enzymes that play crucial roles in various physiological processes, including digestion, immune response, and blood coagulation . The boronic acid group in (4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid forms a reversible covalent bond with the active site serine residue of these enzymes, leading to their inhibition. This interaction is particularly valuable in the development of therapeutic agents targeting diseases associated with dysregulated protease activity.
Cellular Effects
The effects of (4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, this compound has been shown to induce apoptosis, a programmed cell death mechanism, by inhibiting proteasome activity . The inhibition of the proteasome, a protein complex responsible for degrading unneeded or damaged proteins, leads to the accumulation of misfolded proteins and subsequent activation of apoptotic pathways. Additionally, (4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid can modulate cell signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune responses . By inhibiting proteasome activity, this compound can reduce the activation of NF-κB, thereby attenuating inflammatory responses.
Molecular Mechanism
At the molecular level, (4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid exerts its effects primarily through the inhibition of enzyme activity. The boronic acid group forms a reversible covalent bond with the active site of target enzymes, such as serine proteases and the proteasome . This covalent interaction disrupts the normal catalytic function of these enzymes, leading to their inhibition. In the case of the proteasome, the inhibition results in the accumulation of ubiquitinated proteins, which triggers cellular stress responses and apoptosis. Additionally, (4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid can influence gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses .
Temporal Effects in Laboratory Settings
The effects of (4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid in laboratory settings can vary over time, depending on factors such as stability, degradation, and cellular context. This compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to hydrolysis or other degradation processes . In in vitro studies, the effects of (4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid on cellular function can be observed within hours of treatment, with significant changes in proteasome activity and protein accumulation occurring within 24 hours . Long-term studies in in vivo models have shown that repeated administration of this compound can lead to sustained inhibition of target enzymes and prolonged cellular effects .
Dosage Effects in Animal Models
The effects of (4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects such as liver damage, immunosuppression, and gastrointestinal disturbances have been reported . These adverse effects are likely due to the off-target inhibition of other enzymes and proteins, highlighting the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
(4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The boronic acid group can undergo reversible covalent bonding with diols and other nucleophiles, which can influence metabolic flux and metabolite levels . Additionally, this compound can be metabolized by liver enzymes, leading to the formation of various metabolites that may retain biological activity . The metabolic pathways of (4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid are complex and can vary depending on the specific biological context and species.
Transport and Distribution
The transport and distribution of (4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported into cells via specific transporters, such as organic anion transporters, and can also bind to plasma proteins, which can affect its bioavailability and distribution . Within cells, (4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of (4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, the boronic acid group can facilitate the binding of (4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid to nuclear proteins, allowing it to modulate gene expression and cellular stress responses . Additionally, the localization of this compound to the proteasome and other enzyme complexes is essential for its inhibitory effects on enzyme activity .
属性
IUPAC Name |
[4-(tert-butylsulfamoyl)-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BFNO4S/c1-10(2,3)13-18(16,17)7-4-5-8(11(14)15)9(12)6-7/h4-6,13-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYXGYBQPAVGFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-N-cyclohexyl-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B1434178.png)
![Methyl 3-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-ylpropanoate](/img/structure/B1434180.png)


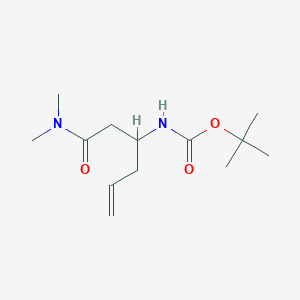
![N-Boc-(+/-)-4-(4-{[tert-butyl(diphenyl)silyl]oxy}-phenyl)-3-amino-1-buten](/img/structure/B1434184.png)

